molecular formula C21H24O7 B13812961 Hexanoic acid, 2,4-dimethyl-, (7R)-3-((1E)-2-carboxyethenyl)-7,8-dihydro-7-methyl-6,8-dioxo-6H-2-benzopyran-7-yl ester, (2S,4S)- CAS No. 65745-48-4

Hexanoic acid, 2,4-dimethyl-, (7R)-3-((1E)-2-carboxyethenyl)-7,8-dihydro-7-methyl-6,8-dioxo-6H-2-benzopyran-7-yl ester, (2S,4S)-

Cat. No.: B13812961
CAS No.: 65745-48-4
M. Wt: 388.4 g/mol
InChI Key: OLWIMRNZAPOZHB-XFZGZAFTSA-N
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Description

Lunatoic acid A is a fungal metabolite produced by the fungus Cochliobolus lunatus. It is known for its unique ability to induce the formation of chlamydospore-like cells in certain fungi.

Preparation Methods

Lunatoic acid A is typically isolated from cultures of Cochliobolus lunatus. The fungus is grown in a malt dextrose medium, which facilitates the production of lunatoic acid A. The compound is then extracted and purified using standard chromatographic techniques . Industrial production methods for lunatoic acid A have not been extensively documented, but the isolation process from fungal cultures remains the primary method of preparation.

Chemical Reactions Analysis

Lunatoic acid A undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lunatoic acid A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Lunatoic acid A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of lunatoic acid A involves its interaction with fungal cells, leading to the induction of chlamydospore-like cells. This process is believed to be mediated by the compound’s ability to disrupt normal cellular processes, leading to the formation of thick-walled, swollen cells . The exact molecular targets and pathways involved in this process are still under investigation.

Properties

CAS No.

65745-48-4

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

(E)-3-[(7R)-7-[(2S,4S)-2,4-dimethylhexanoyl]oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid

InChI

InChI=1S/C21H24O7/c1-5-12(2)8-13(3)20(26)28-21(4)17(22)10-14-9-15(6-7-18(23)24)27-11-16(14)19(21)25/h6-7,9-13H,5,8H2,1-4H3,(H,23,24)/b7-6+/t12-,13-,21+/m0/s1

InChI Key

OLWIMRNZAPOZHB-XFZGZAFTSA-N

Isomeric SMILES

CC[C@H](C)C[C@H](C)C(=O)O[C@@]1(C(=O)C=C2C=C(OC=C2C1=O)/C=C/C(=O)O)C

Canonical SMILES

CCC(C)CC(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)C=CC(=O)O)C

Origin of Product

United States

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